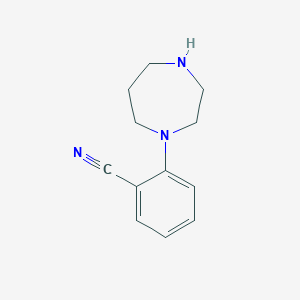

2-(1,4-Diazepan-1-yl)benzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(1,4-diazepan-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-10-11-4-1-2-5-12(11)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYMNMBDKTWPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 2 1,4 Diazepan 1 Yl Benzonitrile

Direct Synthesis of 2-(1,4-Diazepan-1-yl)benzonitrile

The direct formation of the C-N bond between the diazepane ring and the benzonitrile (B105546) moiety is a key strategic consideration. Several established reaction types can be envisaged for this transformation.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) stands out as a primary and highly feasible method for the synthesis of this compound. This approach typically involves the reaction of an activated aryl halide or sulfonate with a nucleophile. In this context, 2-halobenzonitriles (such as 2-fluorobenzonitrile or 2-chlorobenzonitrile) serve as the electrophilic partner, while 1,4-diazepane acts as the nucleophile. The presence of the electron-withdrawing nitrile group ortho to the halogen atom activates the aromatic ring towards nucleophilic attack.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to deprotonate the secondary amine of the diazepine (B8756704), thereby increasing its nucleophilicity. Common bases employed for this purpose include potassium carbonate, sodium carbonate, or organic bases like triethylamine. The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile being preferred to facilitate the reaction.

Table 1: Illustrative Conditions for Nucleophilic Aromatic Substitution

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Reference Reaction Type |

|---|---|---|---|---|---|

| 2-Fluorobenzonitrile | 1,4-Diazepane | K2CO3 | DMF | 80-120 | Typical SNAr with amines |

| 2-Chlorobenzonitrile (B47944) | 1,4-Diazepane | Na2CO3 | DMSO | 100-150 | SNAr with less reactive halides |

| 2-Bromobenzonitrile | 1,4-Diazepane | Cs2CO3 | Acetonitrile | Reflux | SNAr with bromoarenes |

An efficient method for the synthesis of isoquinolones involves the SNAr reaction of 2-halobenzonitriles with ketones, which highlights the reactivity of the 2-halobenzonitrile scaffold in such transformations. nih.govresearchgate.netsci-hub.se

Reductive Amination Pathways

While direct reductive amination between a ketone-containing benzonitrile and a diamine to form the diazepane ring in one step is a complex transformation, analogous syntheses of diazepane rings often employ this powerful C-N bond-forming reaction. For the synthesis of this compound, a plausible, albeit indirect, reductive amination strategy would involve the reaction of a suitable dialdehyde or diketone precursor with a diamine, followed by attachment of the benzonitrile moiety.

More relevant to the direct formation of the target compound, a reductive amination approach could be envisioned starting from 2-aminobenzonitrile (B23959) and a suitably functionalized diazepane precursor bearing an aldehyde or ketone. However, the more common application of reductive amination in this context is in the construction of the diazepane ring itself from simpler acyclic precursors. For instance, the synthesis of functionalized 1,4-benzodiazepine derivatives has been achieved under mild conditions, which could be adapted for diazepane synthesis. nih.govmdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct similar scaffolds. For example, isocyanide-based multicomponent reactions, such as the Ugi or Passerini reactions, are powerful tools for the synthesis of diverse heterocyclic structures. nih.govresearchgate.netmdpi.com

A hypothetical MCR approach could involve the reaction of a 2-isocyanobenzonitrile, an amine, a carbonyl compound, and a suitable acid to generate a complex intermediate that could then be cyclized to the desired diazepane-benzonitrile structure. The development of such a route would represent a novel and highly efficient pathway to this class of compounds. The synthesis of diverse 1,4-benzodiazepine scaffolds has been achieved using one-pot MCRs, demonstrating the potential of this strategy. nih.gov

Synthesis of Key Precursors and Intermediates for Diazepane-Benzonitrile Formation

The successful synthesis of the target molecule is critically dependent on the availability of its constituent building blocks: a functionalized diazepane ring and a suitable benzonitrile derivative.

Preparation of Functionalized Diazepane Scaffolds

The 1,4-diazepane core is a common motif in pharmacologically active compounds. Its synthesis can be achieved through various routes. A modular synthetic approach allows for the creation of diverse piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds. semanticscholar.org This often involves the cyclization of linear precursors containing two nitrogen atoms separated by a three-carbon chain.

One common method is the double reductive amination of a 1,3-dicarbonyl compound with a diamine, followed by reduction of the resulting cyclic diimine. Alternatively, the cyclization of a diamine with a 1,3-dihalide or a diepoxide can also yield the diazepane ring. Another approach involves the ring expansion of smaller heterocyclic systems. The use of N-propargylamines as versatile building blocks has also been explored for the synthesis of 1,4-diazepane derivatives. rsc.org

Table 2: General Strategies for 1,4-Diazepane Synthesis

| Starting Materials | Key Reaction | General Outcome |

|---|---|---|

| Ethylenediamine and 1,3-Dihalopropane | N-Alkylation | Unsubstituted 1,4-Diazepane |

| N,N'-Dibenzylethylenediamine and 1,3-Dihalopropane | Cyclization followed by deprotection | N-Protected 1,4-Diazepane |

| Acyclic diamines and dicarbonyls | Reductive amination | Substituted 1,4-Diazepanes |

Synthesis of Substituted Benzonitrile Components

The benzonitrile portion of the target molecule, specifically a 2-substituted benzonitrile that can readily undergo nucleophilic substitution, is a crucial precursor. The most common starting materials for this purpose are 2-halobenzonitriles, such as 2-fluorobenzonitrile, 2-chlorobenzonitrile, or 2-bromobenzonitrile. These compounds are commercially available or can be synthesized through various methods.

One of the most direct methods for the synthesis of 2-halobenzonitriles is the Sandmeyer reaction, starting from 2-haloanilines. The aniline (B41778) is first diazotized with a nitrite source in the presence of a strong acid, and the resulting diazonium salt is then treated with a copper(I) cyanide to introduce the nitrile group. Alternatively, the cyanation of aryl halides can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Rosenmund-von Braun reaction or palladium-catalyzed cyanation reactions.

The synthesis of substituted isoquinolones can be achieved through the Suzuki coupling of 2-halobenzonitriles with vinyl boronate followed by cyclization, demonstrating the utility of these precursors in building complex heterocyclic systems. acs.org

Advanced Synthetic Strategies for Diazepane-Containing Compounds

The synthesis of the 1,4-diazepane ring, a key structural motif in many biologically active compounds, has been the subject of extensive research. Modern synthetic methods have focused on achieving high levels of control over stereochemistry and regiochemistry, as well as developing efficient catalytic systems.

Chiral Synthesis Approaches for Diazepane Ring Systems

The development of chiral 1,4-diazepanes is crucial for interacting with biological systems, which are inherently chiral. Several strategies have been established to produce enantiomerically pure or enriched diazepane rings.

One prominent method is asymmetric reductive amination , which is a cornerstone reaction for preparing chiral amines. This can be applied in an intramolecular fashion to construct the diazepane ring with high enantioselectivity. Furthermore, enzymatic approaches using imine reductases (IREDs) have been successfully employed for the synthesis of chiral 1,4-diazepanes, offering an environmentally friendly and highly selective alternative.

Another effective method is the intramolecular Fukuyama-Mitsunobu cyclization . This reaction sequence typically starts from a commercially available chiral amino alcohol, which is converted into a nosyl-protected diamino alcohol intermediate. Subsequent intramolecular cyclization yields the chiral 1,4-diazepane core. This strategy has proven valuable for the multikilogram production of key pharmaceutical intermediates.

The concept of memory of chirality has also been applied to the enantioselective synthesis of 1,4-benzodiazepin-2-ones. In this approach, a chiral center at the C-3 position of the benzodiazepine (B76468) ring stabilizes one of the two rapidly interconverting ring conformers. Deprotonation removes the original stereocenter to form a conformationally chiral enolate, which can then be alkylated with high enantioselectivity, effectively "remembering" the initial chirality. researchgate.net

Stereoselective and Regioselective Methodologies

Achieving control over the spatial arrangement of atoms (stereoselectivity) and the site of chemical reactions (regioselectivity) is paramount in modern organic synthesis. For diazepane systems, these methodologies ensure the precise construction of desired isomers.

Regioselectivity is often a key challenge in the synthesis of unsymmetrically substituted diazepanes. For instance, in palladium-catalyzed cyclizations to form 1,4-benzodiazepine cores, the substitution pattern on the starting materials can influence which nitrogen atom attacks the palladium intermediate, leading to the preferential formation of one constitutional isomer over another. The electronic properties of the substituents play a significant role in directing this regioselectivity. Complete regioselectivity has been reported in the synthesis of 1,4-benzodiazepin-5-ones through a 7-exo-dig cyclization pathway, where careful selection of reaction conditions ensures a single product isomer.

Stereoselectivity has been demonstrated in the synthesis of polysubstituted 1,4-oxazepanes (a related seven-membered ring system) via a 7-endo cyclization through haloetherification. nih.gov This principle of controlling the approach of reagents to create specific stereoisomers is also applicable to diazepane synthesis. Mechanistic studies, often supported by computational calculations, are crucial for understanding and predicting the stereochemical outcome of such cyclization reactions. rsc.org

Catalytic Methods in Diazepane Synthesis

Catalysis offers efficient, atom-economical, and often milder conditions for the synthesis of complex molecules like diazepanes. A variety of catalysts, from transition metals to organocatalysts and acids, have been employed.

Palladium catalysis is widely used for forming the C-N bonds necessary to construct the diazepine ring. Reactions like the Buchwald-Hartwig amination and other cross-coupling reactions are central to many synthetic routes. google.com Palladium catalysts also enable domino processes, where multiple bond-forming events occur in a single pot, streamlining the synthesis of complex diazepane structures. acs.org

Ruthenium catalysis has been effectively used in "hydrogen borrowing" or "hydrogen transfer" reactions. A (pyridyl)phosphine-ligated ruthenium(II) catalyst, for example, can facilitate the coupling of diols and diamines to produce 1,4-diazepanes. organic-chemistry.org This method is advantageous as it is environmentally friendly, with water being the only byproduct, and can overcome challenges like catalyst poisoning by the chelating diamine substrates. organic-chemistry.org

Acid catalysis provides a more traditional yet effective approach. Various acids, including heteropolyacids (HPAs) like Keggin-type H₅PMo₁₀V₂O₄₀, sulfamic acid, and oxalic acid, have been used to catalyze the condensation reactions that form the diazepine ring. nih.gov These methods are often high-yielding and can sometimes be performed under solvent-free conditions, enhancing their "green" credentials. nih.gov

| Catalytic Method | Catalyst Type | Key Reaction | Advantages |

| Palladium Catalysis | Transition Metal | C-N Cross-Coupling, Domino Reactions | High efficiency, versatility |

| Ruthenium Catalysis | Transition Metal | Hydrogen Borrowing (Diol-Diamine Coupling) | Environmentally friendly, overcomes catalyst poisoning |

| Heteropolyacid Catalysis | Acid | Cyclocondensation | High yields, short reaction times, reusable |

| Sulfamic Acid Catalysis | Acid | Condensation | Solvent-free conditions, reusable catalyst |

Derivatization and Analog Synthesis from this compound

The structure of this compound offers two primary sites for chemical modification: the nitrogen atoms of the diazepane ring and the benzonitrile ring system. This allows for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Functionalization of the Diazepane Nitrogen Atoms

The 1,4-diazepane ring in the parent compound contains a secondary amine (N-H) at the 4-position, which is a prime site for functionalization. The tertiary amine at the 1-position can also be involved in reactions such as quaternization.

N-Alkylation and N-Arylation: The secondary amine is nucleophilic and can readily undergo N-alkylation with alkyl halides or N-arylation with aryl halides, often under metal-catalyzed conditions (e.g., Buchwald-Hartwig coupling). A notable method for N-arylation involves the use of diaryliodonium salts, which can react with the N-H group under mild, transition-metal-free conditions to yield N-arylated products. nih.gov N-methylation is a common modification that can be achieved using reagents like methyl triflate. nih.gov

Acylation and Related Reactions: The secondary amine can be acylated with acyl chlorides or anhydrides to form amides. For example, reaction with chloroacetyl chloride followed by substitution with various amines can introduce diverse functionalities. This strategy has been used to synthesize a series of N-(substituted)-2-(1,4-diazepan-1-yl)acetamides, which have been explored as potential therapeutic agents. nih.gov

| Reaction Type | Reagent Class | Functional Group Introduced |

| N-Alkylation | Alkyl halides, Methyl triflate | Alkyl, Methyl |

| N-Arylation | Aryl halides, Diaryliodonium salts | Aryl |

| N-Acylation | Acyl chlorides, Anhydrides | Acyl |

Modifications of the Benzonitrile Ring System

The benzonitrile moiety provides several avenues for modification, either by transforming the nitrile group itself or by substituting the aromatic ring.

Reactions of the Nitrile Group: The nitrile (-CN) group is a versatile functional handle.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield a benzoic acid derivative.

Reduction: Catalytic hydrogenation (e.g., using a Pd/C catalyst) can reduce the nitrile to a benzylamine. researchgate.net

Reaction with Nucleophiles: The nitrile can react with organometallic reagents, such as Grignard reagents (phenylmagnesium bromide), to form ketimines after hydrolysis. atamanchemicals.com It can also react with amines to afford N-substituted benzamides. atamanchemicals.comwikipedia.org

Modifications to the Aromatic Ring: The benzonitrile ring can undergo electrophilic aromatic substitution, although the nitrile group is deactivating. More commonly in drug discovery, modifications involve building the ring with desired substituents already in place or using modern cross-coupling reactions. The nitrile group is a strong electron-withdrawing group, which can influence the electronic density of the aromatic ring and its interactions with biological targets. nih.gov In medicinal chemistry, the benzonitrile unit is often considered a valuable bioisostere for other functional groups like pyridines, carbonyls, or halogens, and its incorporation can improve pharmacokinetic properties and metabolic stability. researchgate.netresearchgate.net

| Modification Type | Description | Potential Products |

| Nitrile Hydrolysis | Reaction with water under acid/base catalysis | Carboxylic acid derivatives |

| Nitrile Reduction | Catalytic hydrogenation | Benzylamine derivatives |

| Nitrile Addition | Reaction with Grignard reagents or amines | Ketimine or Amide derivatives |

| Ring Substitution | Building block synthesis or cross-coupling | Substituted benzonitrile analogs |

Extension of the Molecular Scaffold for Expanded Chemical Space

The expansion of the chemical space surrounding the this compound scaffold is a key objective in the development of new chemical entities. This is typically achieved through synthetic modifications at two primary locations: the secondary amine of the diazepine ring and the aromatic benzonitrile ring.

One of the most direct strategies for scaffold extension involves the derivatization of the secondary amine (at the 4-position) of the 1,4-diazepan moiety. This nucleophilic site is amenable to a variety of classical and modern synthetic transformations, allowing for the introduction of a wide array of substituents.

N-Substitution Reactions:

N-Alkylation: The secondary amine can be readily alkylated using various alkyl halides or other electrophilic alkylating agents. This allows for the introduction of linear, branched, or cyclic alkyl groups, as well as functionalized alkyl chains.

N-Acylation: Acylation with acyl chlorides or anhydrides provides access to a range of amide derivatives. This strategy not only expands the scaffold but also introduces a carbonyl group that can participate in further interactions or be a site for subsequent modifications.

Reductive Amination: Reaction of the secondary amine with aldehydes or ketones in the presence of a reducing agent is a powerful method for introducing substituted benzyl (B1604629) groups and other complex alkyl fragments.

A notable example of N-substitution is the synthesis of a series of N-(4,5-dihydro-1-methyl- mdpi.comnih.govresearchgate.nettriazolo[4,3-a]quinolin-7-yl)-2-(substituted-benzyl- mdpi.comresearchgate.netdiazepan-1-yl)acetamides. In this work, the core 2-(1,4-diazepan-1-yl)acetamide was derivatized at the N4-position with various substituted benzyl groups. nih.gov

Table 1: Examples of N-Substituted Derivatives of 2-(1,4-Diazepan-1-yl)acetamide

| Entry | Substituent on Benzyl Group | Resulting Compound |

| 1 | 4-Methyl | 2-(4-(4-methylbenzyl)- mdpi.comresearchgate.net-diazepan-1-yl)-N-(4,5-dihydro-1-methyl- mdpi.comnih.govresearchgate.nettriazolo[4,3-a]quinolin-7-yl)acetamide |

Data derived from research on inotropic agents. nih.gov

Cross-Coupling Reactions:

While less common for direct modification of the parent compound, cross-coupling reactions become highly relevant when starting from a functionalized precursor. For instance, a halogenated analog such as 2-bromo-6-(1,4-diazepan-1-yl)benzonitrile could serve as a versatile intermediate. This bromo-substituted scaffold would be amenable to a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines to generate novel amino-substituted derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can serve as handles for further transformations.

Multicomponent Reactions (MCRs):

The primary amine within the diazepine ring, after suitable protection-deprotection strategies, or the secondary amine itself, can potentially participate in multicomponent reactions. MCRs, such as the Ugi or Passerini reactions, allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. This approach offers a highly efficient route to generating libraries of structurally diverse analogs.

Synthesis of Fused Heterocyclic Systems:

Another advanced strategy for scaffold extension involves the construction of additional rings fused to the initial this compound framework. This can be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives. For example, a derivative bearing a reactive group on a substituent at the N4-position could be designed to cyclize onto the benzonitrile ring or another part of the molecule, leading to novel polycyclic systems.

The strategic application of these synthetic methodologies enables the systematic exploration of the chemical space around the this compound core, facilitating the generation of new molecular architectures for various scientific investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the aromatic benzonitrile ring and the aliphatic diazepane ring. The aromatic protons would likely appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing effect of the nitrile group and the influence of the diazepane substituent. The protons of the diazepane ring would exhibit more complex splitting patterns in the upfield region, reflecting their diastereotopic nature and coupling with adjacent protons. The integration of these signals would correspond to the number of protons in each unique chemical environment.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would provide a map of the carbon framework of the molecule. Distinct signals would be expected for the carbon atoms of the benzonitrile moiety, including the quaternary carbon of the nitrile group and the aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the positions of the nitrile and diazepane substituents. The aliphatic carbons of the diazepane ring would resonate in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, helping to trace the proton-proton networks within the diazepane ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations (typically over two to three bonds) between protons and carbons, which is critical for connecting the benzonitrile and diazepane fragments of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A sharp and intense band corresponding to the C≡N stretching vibration of the nitrile group would be a prominent feature, typically appearing around 2220-2260 cm⁻¹. The spectrum would also display C-H stretching vibrations for the aromatic and aliphatic protons, as well as C-N stretching and N-H bending vibrations associated with the diazepane ring. Aromatic C=C stretching bands would also be present in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy would provide complementary information to FT-IR. The nitrile C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric vibrations of the aromatic ring would also be expected to give rise to distinct Raman signals. This technique can be particularly useful for observing vibrations that are weak or absent in the FT-IR spectrum.

Solid State Structural Analysis and Crystallography

Single-Crystal X-ray Diffraction (SC-XRD) of 2-(1,4-Diazepan-1-yl)benzonitrile and its Derivatives

No published SC-XRD data could be located for this compound or its close derivatives. This analysis is fundamental for determining the precise three-dimensional arrangement of atoms and molecules within a crystal.

Determination of Molecular Geometry and Conformation

Without SC-XRD data, the definitive molecular geometry, including bond lengths, bond angles, and torsion angles of this compound in the solid state, remains undetermined.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A detailed analysis of the crystal packing and the specific intermolecular interactions, such as hydrogen bonds or π-π stacking, that would govern the supramolecular architecture of this compound in a crystalline form is not possible without experimental crystallographic data.

Conformational Analysis of the Diazepane Ring in the Solid State

The preferred conformation (e.g., chair, boat, twist-boat) of the seven-membered diazepane ring within the crystal lattice of this compound has not been experimentally determined.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. However, this analysis is contingent on the availability of crystallographic information files (CIFs) generated from SC-XRD experiments. As no such files are available for this compound, this analysis cannot be performed.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. This process yields the most stable three-dimensional structure and provides key energetic information. For 2-(1,4-Diazepan-1-yl)benzonitrile, specific optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and its total energy profile from dedicated DFT studies are not documented in the available search results. In studies of related diazepine (B8756704) derivatives, geometry optimization is a standard preliminary step to ensure that subsequent electronic property calculations are performed on a realistic molecular conformation.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. A specific MEP surface analysis for this compound has not been found in the searched literature. For analogous compounds, MEP analysis helps in identifying the reactive sites and understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. Specific HOMO, LUMO, and energy gap values for this compound are not available in the provided search results.

Table 1: Illustrative Frontier Molecular Orbital Data for a Generic Aromatic Amine (for demonstration purposes only as specific data for the target compound is unavailable)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines charge transfer between orbitals and quantifies the extent of electron delocalization, which contributes to molecular stability. This analysis can reveal hyperconjugative interactions and their stabilization energies. A dedicated NBO analysis for this compound, detailing specific charge delocalization patterns and stabilization energies, is not present in the searched scientific literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the conformational behavior and dynamic properties of molecules over time.

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. This is often visualized through an energy landscape, where different conformations are plotted against their potential energies. For flexible molecules like this compound, which contains a seven-membered diazepane ring, multiple low-energy conformations are expected. Molecular dynamics simulations can explore these conformational spaces and map the energy landscapes. However, specific studies detailing the conformational analysis and energy landscapes for this compound were not identified in the conducted searches. Studies on similar diazepine-containing molecules often reveal complex conformational behaviors due to the flexibility of the seven-membered ring. nih.gov

Force Field Development and Validation

There is currently no published research detailing the development or validation of a specific force field for this compound. Such a study would be the first step in performing reliable molecular mechanics simulations to understand the conformational landscape and intermolecular interactions of this compound. The development would involve parameterizing atom types, bond lengths, bond angles, and dihedral angles to accurately represent the potential energy surface of the molecule.

Solvent Effects and Implicit/Explicit Solvent Models

The effect of different solvents on the structure and properties of this compound has not been computationally explored. Investigations using both implicit and explicit solvent models would be necessary to understand how the polarity and hydrogen bonding capabilities of a solvent might influence the conformational preferences and reactivity of the diazepane and benzonitrile (B105546) moieties.

Quantum Chemical Calculations for Reaction Mechanisms

Transition State Characterization

No quantum chemical calculations have been reported that characterize the transition states of reactions involving this compound. Such studies are crucial for understanding the kinetics and mechanisms of its potential chemical transformations.

Reaction Coordinate Analysis

In the absence of transition state characterization, no reaction coordinate analyses for reactions involving this compound have been published. This type of analysis would provide a detailed picture of the energy landscape along a reaction pathway, identifying key intermediates and the energetic barriers between them.

Computational Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shifts and Vibrational Frequencies

There are no available theoretical predictions of the NMR chemical shifts or vibrational frequencies for this compound. Such computational data, when compared with experimental spectra, would be invaluable for confirming the compound's structure and understanding its electronic and vibrational properties.

UV-Vis Absorption Spectra Predictions

Theoretical investigations into the electronic absorption properties of this compound provide critical insights into its behavior upon interaction with ultraviolet and visible light. In the absence of empirical spectroscopic data, computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), serve as powerful tools for predicting the UV-Vis absorption spectra. nih.govcomputabio.com These predictions are fundamental for understanding the electronic transitions within the molecule and anticipating its photophysical characteristics.

The predicted UV-Vis spectrum of this compound is expected to be significantly influenced by the electronic interplay between the benzonitrile core and the diazepanyl substituent. The parent molecule, benzonitrile, exhibits a primary absorption band around 224 nm and a weaker, secondary band at approximately 271 nm. latech.edu The introduction of the electron-donating 1,4-diazepan-1-yl group at the ortho position is anticipated to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This shift is primarily due to the extension of the conjugated π-system through the interaction of the nitrogen lone pairs of the diazepane ring with the aromatic system of the benzonitrile.

Computational studies on similar aminobenzonitriles have demonstrated that the amino group's electron-donating nature can lead to the emergence of intramolecular charge transfer (ICT) states upon photoexcitation. acs.org For this compound, it is predicted that the primary electronic transitions will involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Theoretical calculations suggest that the HOMO is likely to be localized on the electron-rich diazepanyl-benzene moiety, while the LUMO is expected to be centered on the electron-withdrawing nitrile group and the benzene (B151609) ring.

The predicted absorption maxima (λmax) are a result of these electronic transitions. Based on TD-DFT calculations performed on analogous aromatic amines and benzonitrile derivatives, the primary absorption bands for this compound are anticipated to be in the range of 240-320 nm. researchgate.netanalis.com.mynih.gov The solvent environment is also a critical factor, as polar solvents can stabilize the charge-transfer excited state, potentially leading to further shifts in the absorption maxima. researchgate.net

The predicted electronic transitions and their corresponding absorption wavelengths are summarized in the table below. These values are hypothetical and derived from the analysis of computational data for structurally related molecules.

Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition(s) |

| ~295 | > 0.1 | HOMO → LUMO (π → π) |

| ~250 | > 0.2 | HOMO-1 → LUMO (π → π) |

| ~220 | < 0.1 | n → π* |

It is important to note that the accuracy of these theoretical predictions is dependent on the chosen computational method, including the functional and basis set. sonar.chchemrxiv.org Experimental verification would be necessary to confirm these computationally derived spectral characteristics.

Coordination Chemistry of 2 1,4 Diazepan 1 Yl Benzonitrile

Ligand Properties of the Diazepane Nitrogen Atoms

There is no specific research available on the ligand properties of the diazepane nitrogen atoms in 2-(1,4-Diazepan-1-yl)benzonitrile. In analogous seven-membered diazacyclic ligands, the nitrogen atoms typically exhibit Lewis basicity and can coordinate to metal centers. The conformational flexibility of the diazepane ring could allow for both monodentate and bidentate coordination, forming a chelate ring. The electronic and steric environment around these nitrogen atoms in this specific molecule, influenced by the ortho-substituted benzonitrile (B105546) group, has not been characterized.

Coordination Modes of the Nitrile Group

The coordination behavior of the nitrile group in this compound has not been documented. Generally, the nitrile group can coordinate to a metal center through the nitrogen lone pair in a linear or bent fashion. It can also act as a bridging ligand between two metal centers. The specific electronic effects of the diazepane substituent on the nitrile's coordinating ability are unknown.

Formation and Characterization of Metal Complexes

No studies detailing the synthesis and characterization of metal complexes with this compound as a ligand were found. Consequently, no data on their structural, spectroscopic, or magnetic properties can be presented.

Catalytic Applications of Metal-Complexed Diazepane-Benzonitrile Systems

There are no published reports on the catalytic applications of metal complexes derived from this compound. While the field of catalysis, including CO2 conversion, is an active area of research for various metal-diazepane and metal-nitrile complexes, this particular system has not been investigated in this context.

Advanced Topics in Heterocyclic Chemistry Relevant to 2 1,4 Diazepan 1 Yl Benzonitrile

Conformational Analysis of Seven-Membered Heterocycles

The 1,4-diazepane ring, a key feature of 2-(1,4-diazepan-1-yl)benzonitrile, is a seven-membered heterocycle containing two nitrogen atoms. Unlike the more rigid five- and six-membered rings, seven-membered rings like diazepane are conformationally flexible, existing as a dynamic equilibrium of several low-energy forms. The most stable conformations are typically variations of chair and boat forms.

Even in the absence of stereogenic centers, the non-planar diazepine (B8756704) ring can lead to chiral conformational stereoisomers that may interconvert through a ring-flipping process. researchgate.net For the broader class of 1,4-benzodiazepines, which feature a diazepine ring fused to a benzene (B151609) ring, the conformation is critical for biological activity. These molecules often adopt a ground state with a non-planar seven-membered ring. researchgate.netnih.gov Upon binding to receptors, such as the GABAA receptor, the benzodiazepine (B76468) structure undergoes a conformational change that is essential for its pharmacological effect. nih.gov

Detailed studies using NMR spectroscopy, X-ray crystallography, and molecular modeling have provided significant insights into the preferred conformations of substituted 1,4-diazepanes. Research on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, for example, has shown that these molecules can adopt an unexpected low-energy twist-boat conformation, stabilized by intramolecular π-stacking interactions. nih.gov Similarly, X-ray diffraction data for other benzo[b] nih.govnih.govdiazepine derivatives confirm that the diazepine moiety frequently adopts a boat conformation in the crystalline state. researchgate.net The specific conformation of this compound itself would be influenced by the steric and electronic properties of the 2-benzonitrile substituent.

| Conformation | Key Characteristics | Relevant Research Finding | Citation |

|---|---|---|---|

| Twist-Boat | A non-planar, flexible conformation often stabilized by intramolecular interactions. | Identified as a low-energy conformation for certain N,N-disubstituted-1,4-diazepane antagonists. | nih.gov |

| Boat | A common conformation for benzo[b] nih.govnih.govdiazepine derivatives in the solid state. | Observed in X-ray diffraction studies of various benzodiazepine crystals. | researchgate.net |

| Chiral Conformers (P/M) | Enantiomeric conformations that interconvert via ring inversion. | Separated at low temperatures for diazepam and related 1,4-benzodiazepin-2-ones. | researchgate.net |

Heterocycle Fusion and Annulation Strategies

The synthesis of this compound involves the formation of a bond between the diazepane ring and the benzene ring. This is a specific instance of heterocycle fusion, a cornerstone of synthetic organic chemistry for building complex molecules. Annulation, the formation of a new ring onto a pre-existing one, is a key strategy in this context.

A variety of methods have been developed for the synthesis of benzodiazepines, which are structurally related fused systems. These strategies often involve the condensation of a substituted o-phenylenediamine (B120857) with a carbonyl compound. nih.gov More advanced and efficient protocols include metal-catalyzed tandem reactions, isocyanide-based multicomponent reactions, and various cycloaddition/cyclocondensation reactions. nih.gov

Annulation strategies are particularly powerful for constructing diazepine rings. For instance, a [4+3] annulation reaction between an in-situ generated allylic ylide and another reactant has been successfully used to construct diazepine-containing spiroindolines. researchgate.net While the product is a spirocycle rather than a fused ring, the principle of combining a four-atom and a three-atom component to form the seven-membered ring is a key emerging strategy. Other approaches include the annulation of a thiophene (B33073) ring onto a 1,2-diazepine core, demonstrating the versatility of these methods for creating diverse fused heterocyclic systems. researchgate.net The synthesis of this compound would likely proceed via nucleophilic aromatic substitution, where the secondary amine of a 1,4-diazepane displaces a leaving group (like a halogen) on a 2-halobenzonitrile precursor.

Impact of Substituents on Heterocyclic Ring Systems

The properties and reactivity of this compound are heavily influenced by its two key substituents: the diazepane ring attached to the benzene, and the nitrile group on the benzene ring.

The nitrile (cyano) group at the ortho position is strongly electron-withdrawing. This has a significant electronic impact on the benzene ring, influencing its reactivity and the properties of the molecule as a whole. Computational studies on substituted benzodiazepinones have shown that the electronic nature of substituents on the benzo ring has a profound and predictable effect on the stability and aromaticity of both the six- and seven-membered rings. researchgate.net Specifically, the π-electron properties of substituents on the benzene ring correlate linearly with the electron density at the critical point of the fused diazepinone ring. researchgate.net

| Substituent Type | Effect on Ring System | Example from Research | Citation |

|---|---|---|---|

| π-Electron Donating/Withdrawing (on Benzo Ring) | Alters tautomer stability and aromaticity of fused rings. | In benzodiazepinones, π-electron donation stabilizes the N1H tautomer. | researchgate.net |

| Substituents on Aldehyde Reactant | Affects reaction time and yield in diazepine synthesis. | Strong donor groups accelerated formation, but high yields were achieved with both donor and withdrawing groups using HPA catalysts. | nih.gov |

| Substituents on Diazepine Ring | Influences supramolecular packing and crystal structure. | Different substituents at positions 2 and 4 of the diazepine ring lead to different supramolecular synthons. | researchgate.net |

| Heterocyclic Decorations (e.g., Diazepane) | Can subtly modulate biological potency. | A diazepane substituent failed to enhance potency where a prolinol substituent succeeded in a series of KRAS inhibitors. | acs.org |

Emerging Methodologies for Diazepane Synthesis in Academia

The development of novel, efficient, and versatile methods for synthesizing the 1,4-diazepane core remains an active area of academic research, driven by the importance of this scaffold in medicinal chemistry.

Recent advancements have moved beyond classical condensation reactions to explore new synthetic pathways. One prominent emerging strategy involves the use of N-propargylamines as versatile building blocks. These compounds can be transformed into 1,4-diazepane cores through reactions that are notable for their high atom economy and shorter synthetic routes. rsc.orgresearchgate.net

Another innovative approach, presented at a 2024 scientific conference, utilizes substituted diaziridines as precursors to generate diazepine scaffolds under simple and inexpensive reaction conditions, proving highly efficient for a variety of substitution patterns. digitellinc.com Furthermore, catalyst systems are being refined to improve efficiency and selectivity. The use of Keggin-type heteropolyacids as catalysts has been shown to be highly effective for the synthesis of substituted 1,4-diazepines, providing high yields and short reaction times for substrates with both electron-releasing and electron-withdrawing groups. nih.gov

A 2024 study detailed a one-pot synthesis for producing N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. This work also employed computational methods to understand the reaction mechanism, allowing for more specific control over the reaction to favor the desired trialkylated product, which has potential applications as a radiometal chelator. nih.gov These cutting-edge methodologies showcase the ongoing innovation in the field, aiming to provide more efficient and controlled access to complex and highly functionalized diazepane derivatives.

Potential Non Biological Applications in Materials Science and Industrial Chemistry

Precursor in Polymer Chemistry

The diamine nature of the 1,4-diazepane ring makes 2-(1,4-Diazepan-1-yl)benzonitrile a promising candidate as a monomer or a building block in the synthesis of advanced polymers such as polyamides and polyurethanes.

Polyamide Precursors: Polyamides are conventionally synthesized through the condensation reaction of a diamine and a dicarboxylic acid or its derivative. nih.govmasterorganicchemistry.com The two secondary amine groups in the diazepane ring of this compound can react with dicarboxylic acids or acyl chlorides to form amide linkages, thereby incorporating the benzonitrile (B105546) functionality into the polymer backbone. This could impart unique properties to the resulting polyamide, such as altered solubility, thermal stability, and the potential for post-polymerization modification of the nitrile group. While direct polymerization studies of this specific compound are not widely reported, the synthesis of polyamides from various aminonitriles is a known process. jeeadv.ac.in

Polyurethane Precursors: Similarly, the diazepane moiety can react with diisocyanates to form polyurethanes. mdpi.comnih.gov The resulting polyurethanes would feature the benzonitrile group as a pendant or integral part of the polymer chain. This could influence the material's mechanical properties, such as hardness and flexibility, as well as its surface characteristics and potential for further functionalization. The synthesis of polyurethanes from various diamines is a well-established industrial process. unimelb.edu.au

Table 1: Potential Polymerization Reactions of this compound

| Polymer Type | Co-monomer Example | Resulting Linkage | Potential Polymer Feature |

| Polyamide | Adipoyl chloride | Amide | Introduction of benzonitrile functionality |

| Polyurethane | Toluene (B28343) diisocyanate (TDI) | Urethane | Modified mechanical and surface properties |

Note: This table represents potential reactions based on the general reactivity of diamines. Specific reaction conditions and resulting polymer properties would require experimental validation.

Components in Functional Materials

The nitrile group and the aromatic system in this compound suggest its potential use in the development of functional materials with specific optical or sensory properties.

Chemosensors: The diazepane ring, with its two nitrogen atoms, can act as a chelating agent for metal ions. google.com When combined with a fluorophore like the benzonitrile group, the molecule has the potential to function as a chemosensor. youtube.comepa.gov The binding of a metal ion to the diazepane moiety could alter the electronic environment of the benzonitrile fluorophore, leading to a change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" fluorescence response could be used for the selective detection of specific metal ions. The development of chemosensors based on heterocyclic amine ligands is an active area of research.

Table 2: Potential Functional Material Applications and Relevant Properties

| Application | Key Functional Group | Principle of Function | Relevant Property to Measure |

| Optical Materials | Benzonitrile | Fluorescence, Non-linear optics | Emission spectrum, Quantum yield, Two-photon absorption cross-section |

| Chemosensors | Diazepane and Benzonitrile | Chelation-induced fluorescence change | Change in fluorescence upon metal ion binding, Selectivity, Detection limit |

Note: The properties listed are based on the potential applications and would need to be determined experimentally for this compound.

Building Blocks for Advanced Chemical Synthesis

Beyond polymerization, this compound can serve as a versatile building block in organic synthesis for the creation of more complex molecules. google.com The presence of multiple reaction sites—the two secondary amines, the aromatic ring, and the nitrile group—allows for a variety of chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The secondary amines of the diazepane ring can undergo N-alkylation or N-arylation. The aromatic ring is also susceptible to electrophilic substitution, although the directing effects of the substituents would need to be considered. This synthetic versatility makes it a valuable intermediate for creating novel heterocyclic systems and functional molecules in academic research.

Applications in Environmental Chemistry

The amine and ligand properties of this compound suggest its potential use in environmental applications such as heavy metal chelation and carbon dioxide capture.

Heavy Metal Chelation: The diazepane ring, being a cyclic diamine, can act as a bidentate or polydentate ligand, capable of forming stable complexes with heavy metal ions. jeeadv.ac.in This property could be exploited for the removal of toxic heavy metals from contaminated water. The compound could potentially be immobilized on a solid support to create a reusable adsorbent for heavy metal remediation. The effectiveness of chelation would depend on factors such as pH, the nature of the metal ion, and the stability of the resulting complex.

Carbon Dioxide Capture: Amine-based materials are widely studied for their ability to capture carbon dioxide (CO2). The secondary amine groups in the diazepane ring of this compound can react reversibly with CO2, making it a potential candidate for use in CO2 scrubbing technologies. The efficiency of CO2 capture would be influenced by factors such as the basicity of the amines and the presence of moisture. The development of new amine-based solvents and solid sorbents for CO2 capture is a significant area of research aimed at mitigating greenhouse gas emissions.

Table 3: Potential Environmental Applications and Mechanisms

| Application | Key Functional Group(s) | Mechanism | Parameter to Evaluate |

| Heavy Metal Chelation | Diazepane (amines) | Formation of metal-ligand complexes | Metal binding capacity, Selectivity, Stability of complex |

| CO2 Capture | Diazepane (amines) | Reversible chemical reaction with CO2 | CO2 absorption/adsorption capacity, Rate of capture, Regeneration energy |

Note: The evaluation parameters are standard metrics used to assess materials for these environmental applications.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic pathways is paramount for the widespread investigation of 2-(1,4-diazepan-1-yl)benzonitrile and its derivatives. Future research will likely focus on moving beyond traditional multi-step procedures to more elegant and atom-economical methodologies.

One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions . These powerful methods could enable the direct formation of the C-N bond between the diazepane nitrogen and the benzonitrile (B105546) ring in a single, efficient step. The exploration of various catalysts, ligands, and reaction conditions will be crucial to optimize yield and purity.

Another area of interest lies in the development of one-pot synthesis protocols . Such procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact. Designing a one-pot synthesis for this compound from readily available starting materials would represent a significant advancement.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions to create a more sustainable synthetic process.

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, broad substrate scope, potential for asymmetric synthesis. | Catalyst and ligand screening, optimization of reaction conditions. |

| One-Pot Synthesis | Reduced reaction time, lower cost, less waste generation. | Tandem reaction design, compatibility of reagents and catalysts. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety, sustainability. | Use of aqueous media, biocatalysis, microwave-assisted synthesis. |

Deeper Computational Insights into Reactivity and Conformation

Computational chemistry offers a powerful lens through which to understand the intricate relationship between the structure of this compound and its chemical behavior. Future research in this area will likely provide profound insights into its reactivity and conformational landscape.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, molecular orbitals, and reactivity indices. This information can help identify the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and the synthesis of novel derivatives.

A crucial aspect of the diazepane ring is its conformational flexibility. Molecular dynamics (MD) simulations can be utilized to explore the various accessible conformations of the molecule and to understand how factors such as solvent and temperature influence its dynamic behavior. Identifying the most stable and biologically relevant conformations is a key step in rational drug design. A conformational study of related benzodiazepine (B76468) derivatives has highlighted the importance of specific conformations for receptor binding. semanticscholar.orgresearchgate.net

The following table outlines potential computational approaches and their expected outcomes:

| Computational Method | Research Goal | Predicted Outcome |

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Identification of reactive sites, prediction of reaction mechanisms. |

| Molecular Dynamics (MD) | Investigate conformational flexibility. | Characterization of stable conformers, understanding of dynamic behavior. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model interactions with biological targets. | Prediction of binding modes and affinities. |

Design and Synthesis of Complex Architectures Incorporating the Core Structure

The this compound core structure serves as an excellent starting point for the construction of more complex and functionally diverse molecules. Future synthetic efforts will undoubtedly focus on elaborating this scaffold to create novel chemical architectures with tailored properties.

One promising direction is the synthesis of macrocyclic compounds where the diazepane ring is incorporated into a larger ring system. Such macrocycles could exhibit unique host-guest chemistry and find applications in areas such as molecular recognition and sensing.

Another area of exploration is the development of bifunctional molecules . By attaching another pharmacophore or a fluorescent tag to the this compound scaffold, researchers can create molecules with dual activities or imaging capabilities.

The synthesis of coordination polymers and metal-organic frameworks (MOFs) represents another exciting frontier. The nitrogen atoms of the diazepane ring and the nitrile group of the benzonitrile moiety can act as coordination sites for metal ions, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and separation science.

| Architectural Class | Potential Application | Synthetic Challenge |

| Macrocycles | Molecular recognition, ion transport. | Ring-closing metathesis, high-dilution techniques. |

| Bifunctional Molecules | Drug-delivery systems, chemical probes. | Orthogonal protecting group strategies, chemoselective ligation. |

| Coordination Polymers/MOFs | Gas storage, catalysis, sensing. | Control over crystal engineering, selection of metal nodes. |

Development of Non-Biological Applications and Material Innovations

While the initial focus on diazepane-containing compounds has often been in the realm of medicinal chemistry, the unique properties of this compound suggest its potential in various non-biological applications and material science innovations.

The benzonitrile group is a known precursor to various functional materials. For instance, the trimerization of nitriles can lead to the formation of triazine-based polymers , which are known for their high thermal stability and nitrogen-rich composition. Investigating the polymerization of this compound could lead to novel porous organic polymers with applications in gas capture and catalysis. Benzonitrile itself is a precursor to the resin benzoguanamine.

The diazepane moiety, with its two nitrogen atoms, can be protonated or quaternized to create ionic liquids or phase-transfer catalysts . The development of such materials based on the this compound scaffold could offer unique properties and applications in green chemistry and industrial processes.

Furthermore, the incorporation of this compound into polymer backbones could lead to the development of new materials with tailored thermal, mechanical, and optical properties. The diazepane unit could introduce flexibility and sites for cross-linking, while the benzonitrile group could enhance thermal stability or serve as a point for further functionalization.

| Application Area | Material Type | Key Feature |

| Gas Storage/Separation | Porous Organic Polymers | High surface area, tunable porosity. |

| Green Chemistry | Ionic Liquids/Phase-Transfer Catalysts | Low vapor pressure, recyclability. |

| Advanced Polymers | Functionalized Polymers | Enhanced thermal stability, modifiable properties. |

常见问题

Basic: What are the established synthetic protocols for 2-(1,4-Diazepan-1-yl)benzonitrile, and how can reaction yields be optimized?

Answer:

The compound is synthesized via nucleophilic aromatic substitution using 2-bromobenzonitrile and 1,4-diazepane. Key steps include:

- Procedure : Reacting equimolar ratios of 2-bromobenzonitrile and 1,4-diazepane under reflux in a polar aprotic solvent (e.g., DMF) for 12–24 hours .

- Purification : Normal-phase chromatography (10% methanol in dichloromethane) achieves 45% yield, but yields vary (33–48%) depending on substituents and reaction conditions .

- Optimization :

- Use excess 1,4-diazepane to drive the reaction.

- Employ microwave-assisted synthesis to reduce reaction time.

- Optimize chromatographic gradients to minimize product loss.

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- 1H NMR : Key signals include aromatic protons at δ 7.82–7.79 (m, 1H) and δ 7.64–7.62 (m, 1H), with diazepane protons appearing as broad multiplets .

- Mass Spectrometry (MS) : LC/MS (M+H+) confirms molecular weight (e.g., 229.3 g/mol). Discrepancies may arise from isotopic patterns or adduct formation .

- HPLC Purity : Reverse-phase HPLC with UV detection (e.g., 50% acetonitrile/0.1% formic acid) ensures >95% purity .

Advanced: How do structural modifications of this compound influence dopamine D3 receptor binding affinity?

Answer:

- Substituent Effects : Replacing the benzonitrile group with trifluoromethyl or thiophenyl moieties alters receptor selectivity. For example, 5-(4-(3-cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide shows 39% yield and enhanced D3 affinity compared to unmodified analogs .

- Methodology :

- Radioligand binding assays (e.g., [³H]spiperone displacement) to quantify Ki values.

- Molecular docking to map interactions with receptor pockets.

- Data Interpretation : Contradictions in binding data may arise from conformational flexibility of the diazepane ring; use dynamic NMR or MD simulations to resolve .

Advanced: What strategies mitigate low yields in derivatization reactions involving this compound?

Answer:

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency for aryl substitutions .

- Solvent Selection : Switch to THF or toluene for sterically hindered reactants.

- Workflow :

Advanced: How can researchers address discrepancies in spectral data for analogs of this compound?

Answer:

- Case Study : Variations in 1H NMR shifts (e.g., δ 7.82 vs. δ 7.62) may stem from electronic effects of substituents (e.g., electron-withdrawing cyano groups) .

- Resolution Methods :

Advanced: What are the applications of this compound in kinase inhibitor design?

Answer:

- Case Study : The compound serves as a precursor for CDK9 inhibitors. For example, 2-(3-(1,4-diazepan-1-yl)phenylamino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (12u) shows 34% yield and 100% HPLC purity .

- Methodology :

- Introduce boronate or trifluoromethyl groups via Suzuki-Miyaura coupling.

- Assess inhibitory activity using kinase profiling panels (e.g., DiscoverX).

Basic: How should researchers handle purity concerns when sourcing this compound from commercial suppliers?

Answer:

- Verification Steps :

- Contingency : Repurify via recrystallization (e.g., ethyl acetate/hexane mixtures) if impurities exceed 5% .

Advanced: What metabolic stability challenges are associated with the diazepane ring in vivo?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。